Hexavinyldisiloxane

Cross-linking density Silicone elastomer formulation Polymer network architecture

Hexavinyldisiloxane (HVDS, CAS 75144-60-4) is a linear disiloxane bearing six polymerizable vinyl groups — three on each silicon atom — with molecular formula C₁₂H₁₈OSi₂ and a molecular weight of 234.44 g/mol. It is a colorless to pale yellow liquid with a boiling point of 115 °C at 20 mmHg, density of 0.84 g/mL, and refractive index nD 1.459.

Molecular Formula C12H18OSi2
Molecular Weight 234.44 g/mol
CAS No. 75144-60-4
Cat. No. B1588441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexavinyldisiloxane
CAS75144-60-4
Molecular FormulaC12H18OSi2
Molecular Weight234.44 g/mol
Structural Identifiers
SMILESC=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C
InChIInChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2
InChIKeyIGJPWUZGPMLVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexavinyldisiloxane (CAS 75144-60-4): A Hexa-Vinyl Disiloxane Monomer for High-Density Cross-Linking, iCVD Thin Films, and Platinum Catalyst Systems


Hexavinyldisiloxane (HVDS, CAS 75144-60-4) is a linear disiloxane bearing six polymerizable vinyl groups — three on each silicon atom — with molecular formula C₁₂H₁₈OSi₂ and a molecular weight of 234.44 g/mol . It is a colorless to pale yellow liquid with a boiling point of 115 °C at 20 mmHg, density of 0.84 g/mL, and refractive index nD 1.459 . Synthesized via copper(II)-catalyzed vinylation of hexaethoxydisiloxane with vinyl chloride and magnesium, achieving yields up to 85% [1], HVDS serves as a monomer for initiated chemical vapor deposition (iCVD) of highly cross-linked polyhexavinyldisiloxane (pHVDS) films, a ligand for platinum(0) hydrosilylation catalysts, and a multi-functional cross-linker for silicone elastomers and resins.

Why Generic Vinyl-Siloxane Substitution Fails for Hexavinyldisiloxane: Cross-Linking Density, Deposition Kinetics, and Catalyst Performance Are Quantifiably Incomparable


Attempts to replace hexavinyldisiloxane with lower-functionality vinyl-siloxane analogs such as 1,3-divinyltetramethyldisiloxane (DVTMS, 2 vinyl groups), 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3, 3 vinyl groups), or tetravinylsilane (4 vinyl groups) fundamentally alter polymer network architecture, iCVD deposition kinetics, and catalytic performance in ways that are measurable and consequential. HVDS's six vinyl groups enable a cross-linking node density per mole that is over 2-fold higher than DVTMS or V3D3, directly translating to higher elastic modulus and thermal stability in the resulting films [1]. The flexible linear siloxane backbone of HVDS — absent in tetravinylsilane and geometrically constrained in cyclic V3D3 — permits it to function uniquely as a spacer molecule that accelerates iCVD deposition rates by nearly 4-fold when co-polymerized with sterically hindered cyclic monomers [2]. The quantitative evidence that follows demonstrates why generic substitution is not supported by the published data.

Hexavinyldisiloxane (CAS 75144-60-4) — Quantitative Differentiation Evidence for Scientific Procurement and Formulation Selection


Vinyl Group Functionality: 6 Vinyl Groups per Molecule vs. 2 in DVTMS and 3 in V3D3 — 2.4-Fold Higher Cross-Linking Site Density

Hexavinyldisiloxane (HVDS) carries six terminal vinyl groups (three per silicon) on a linear Si–O–Si backbone, providing the highest per-molecule vinyl count among commercially available disiloxane monomers . This compares to only 2 vinyl groups in 1,3-divinyltetramethyldisiloxane (DVTMS, CAS 2627-95-4, MW 186.40) , 3 vinyl groups in 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3, CAS 3901-77-7, MW 258.49) , and 4 vinyl groups in tetravinylsilane (CAS 1112-66-9, MW 136.27) [1]. On a gravimetric basis, HVDS delivers a vinyl functionality density of 0.0256 mol vinyl/g, compared to 0.0107 mol/g for DVTMS (2.4-fold lower) and 0.0116 mol/g for V3D3 (2.2-fold lower). Tetravinylsilane has a slightly higher gravimetric vinyl density (0.0294 mol/g) but lacks the flexible siloxane bridge, restricting its ability to impart combined cross-linking and chain flexibility in a single monomer unit. The hexa-functionality of HVDS enables each monomer molecule to serve as a six-arm cross-linking node, producing networks with intrinsically higher cross-link density than achievable with di- or tri-functional analogs at equivalent molar incorporation [2].

Cross-linking density Silicone elastomer formulation Polymer network architecture

iCVD Deposition Rate: 4-Fold Acceleration When HVDS Is Used as a Linear Spacer Co-Monomer with Cyclic V3D3 vs. V3D3 Homo-Polymerization

In initiated chemical vapor deposition (iCVD), poly(trivinyltrimethylcyclotrisiloxane) (polyV3D3) is a promising insulating thin film but suffers from impractically slow deposition rates due to steric barriers inherent to the cyclic V3D3 monomer [1]. When hexavinyldisiloxane (HVDS) is introduced as a linear spacer co-monomer together with V3D3 and tert-butyl peroxide (TBP) initiator, the deposition rate increases by nearly 4-fold (approximately 400% of the homo-polymerization rate) [1]. This acceleration is attributed to the flexible, acyclic Si–O–Si backbone of HVDS, which alleviates the steric congestion that limits the propagation of pure polyV3D3 chains. The resulting polyV3D3-HVDS copolymer retains the desirable properties of polyV3D3 — including extreme cross-linking (insoluble in polar and nonpolar solvents), excellent adhesion to silicon substrates (retained after solvent soaking), and hydrolytic stability (no structural change after boiling in DI water for 1 hour) — while dramatically improving manufacturing throughput [1].

Initiated chemical vapor deposition iCVD kinetics Neural probe insulation Thin-film polymer coating

Thermal Shrinkage Resistance: pHVDS-Coated PE Battery Separator Exhibits 12% Areal Shrinkage vs. 90% for Uncoated PE at 140 °C After 30 Minutes

Polyethylene (PE) separators in lithium-ion batteries are prone to severe thermal shrinkage at elevated temperatures, which can lead to internal short circuits and thermal runaway. Polyhexavinyldisiloxane (pHVDS), deposited conformally onto PE separators via iCVD using hexavinyldisiloxane monomer, dramatically mitigates this failure mode [1]. After incubation at 140 °C for 30 minutes, the pHVDS-coated PE separator exhibits only 12% areal shrinkage, compared to 90% areal shrinkage for the uncoated (pristine) PE separator under identical conditions [1]. This represents a 7.5-fold reduction in thermal shrinkage. The conformal iCVD coating preserves the original porous structure of the separator, with pore size decreasing by less than 7% compared to the original dimensions, ensuring that ionic conductivity is not compromised while thermal stability is gained [1]. The superior electrolyte wettability of the pHVDS coating further contributes to increased electrolyte uptake and improved rate performance [1].

Lithium-ion battery separator Thermal runaway prevention Conformal polymer coating Battery safety

Mechanical Stiffness Enhancement: pHVDS Film Elastic Modulus of 6.31 GPa — An Order of Magnitude Greater Than Pristine PE (0.635 GPa)

The highly cross-linked architecture of polyhexavinyldisiloxane (pHVDS), derived from the six vinyl groups of the HVDS monomer, produces exceptional mechanical stiffness relative to the substrate it reinforces. Nanoindentation measurements on pHVDS films deposited via iCVD yield an elastic modulus of 6.31 GPa, which is approximately 10-fold (one order of magnitude) greater than the 0.635 GPa measured for pristine polyethylene (PE) [1]. This mechanical reinforcement is a direct consequence of the high cross-link density enabled by the hexa-functional monomer: each HVDS unit can participate in up to six methylene-bridge cross-links, creating a densely interconnected siloxane-carbon network that resists deformation [1]. The combination of high modulus with the flexibility inherent to the siloxane backbone (demonstrated by tape-test adhesion and bending cycle durability) makes pHVDS unique among vapor-deposited organosilicon coatings — stiff yet not brittle [2].

Mechanical robustness Nanoindentation Thin-film mechanics Battery separator reinforcement

Electrical Insulation Performance: PolyV3D3-HVDS Copolymer Bulk Resistivity of 5.6 × 10¹⁴ Ω·cm — Comparable to Industry-Standard Parylene-C for Neuroprosthetic Devices

The polyV3D3-HVDS copolymer, synthesized via iCVD using hexavinyldisiloxane as the spacer co-monomer with V3D3, demonstrates a bulk electrical resistivity of (5.6 ± 1) × 10¹⁴ Ω·cm [1]. This value is directly comparable to that of parylene-C, the gold-standard insulating thin film currently used in neuroprosthetic devices and implanted bioelectronics [1]. The resistivity is achieved while simultaneously benefiting from the 4-fold deposition rate acceleration provided by HVDS incorporation (see Evidence Item 2). The copolymer films are insoluble in both polar and nonpolar solvents due to their extremely cross-linked structure, retain adhesion to silicon substrates after solvent soaking, and show no structural change after boiling in deionized water for 1 hour — confirming hydrolytic stability essential for in vivo applications [1]. For context, pure polyV3D3 (without HVDS spacer) has been reported to have a resistivity of ~4 × 10¹⁵ Ω·cm [2], but its deposition rate is impractically slow for manufacturing; the HVDS-containing copolymer achieves parylene-C-grade resistivity with commercially viable throughput.

Electrical insulation Neuroprosthetic coating Dielectric thin film Bioelectronics packaging

Platinum(0) Catalyst Selectivity in Hydrosilylation: Addition-to-Reduction Product Ratio of 10–16 for Pt(0)-HVDS/DVTMS Complexes vs. 5.7 for Speier's Pt(II) Catalyst with Allyl Chloride

In the platinum-catalyzed hydrosilylation of allyl chloride, the choice of platinum complex directly governs the ratio of desired addition products to undesired reduction by-products. Pt(0) complexes formed with vinyl-siloxane ligands — including both hexavinyldisiloxane (HVDS) and tetramethyldivinyldisiloxane (Karstedt catalyst precursor) — deliver an addition-to-reduction product ratio of 10–16, compared to only 5.7 for the classical Speier catalyst (H₂PtCl₆ in isopropanol, a Pt(II) system) [1]. This represents a 1.8-fold to 2.8-fold improvement in reaction selectivity favoring the desired hydrosilylation pathway. While the published study evaluates HVDS and DVTMS complexes collectively, the key differentiation of HVDS in this context is its dual functionality: the same HVDS-Pt(0) complex that serves as a hydrosilylation catalyst can simultaneously participate as a cross-linking co-monomer in the curing silicone formulation due to its six residual vinyl groups. This dual role is explicitly exploited in medical-grade applications, as demonstrated by U.S. Patent US 6,432,137, which discloses a platinum-hexavinyldisiloxane complex as the polyaddition catalyst for high-refractive-index intraocular lens (IOL) silicone compositions [2]. In contrast, DVTMS-Pt(0) (Karstedt catalyst) carries only two vinyl groups per ligand molecule, limiting its capacity to contribute to network formation. Furthermore, an independent study identified HVDS as one of the three most active vinyl-containing additives for enhancing Speier catalyst performance, alongside tetramethyldivinyldisiloxane and dimethyldivinylsilane [3].

Hydrosilylation catalysis Platinum catalyst Regioselectivity Silicone curing Organosilicon synthesis

Hexavinyldisiloxane (CAS 75144-60-4) — Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


Li-Ion Battery Separator Thermal Protection Coating via iCVD of Polyhexavinyldisiloxane

Hexavinyldisiloxane is the monomer precursor for iCVD-deposited polyhexavinyldisiloxane (pHVDS), a conformal, ultra-thin coating that reduces thermal shrinkage of polyethylene battery separators from 90% to 12% at 140 °C (7.5-fold improvement) while preserving <7% pore size reduction and simultaneously increasing elastic modulus by an order of magnitude (6.31 GPa vs. 0.635 GPa) [1]. This application scenario is directly supported by the quantitative thermal stability and mechanical reinforcement evidence established in Section 3. Procurement of HVDS is indicated when the target application requires a vapor-depositable, highly cross-linkable monomer capable of imparting both thermal dimensional stability and mechanical robustness to porous polymeric substrates in energy storage devices.

High-Throughput iCVD Insulating Layers for Neuroprosthetic and Bioelectronic Devices Using HVDS as a Spacer Co-Monomer

When copolymerized with cyclic V3D3 monomer in iCVD processes, hexavinyldisiloxane serves as a linear spacer molecule that accelerates deposition rate by nearly 4-fold while yielding copolymer films with bulk resistivity of (5.6 ± 1) × 10¹⁴ Ω·cm — comparable to parylene-C, the industry benchmark for neuroprosthetic insulation [1]. The resulting copolymer films are insoluble in polar and nonpolar solvents, hydrolytically stable after 1-hour boiling in DI water, and retain adhesion to silicon substrates after solvent exposure [1]. This application scenario is indicated when procurement priorities include manufacturing throughput, electrical insulation performance, and long-term stability in biological environments — a combination uniquely enabled by HVDS as the spacer co-monomer.

Medical-Grade Silicone Elastomer Curing with Platinum-Hexavinyldisiloxane Catalyst Complexes for Intraocular Lenses and Implantable Devices

Hexavinyldisiloxane forms Pt(0) complexes that deliver hydrosilylation addition-to-reduction product ratios of 10–16 (vs. 5.7 for Speier catalyst), providing superior reaction selectivity [1]. Critically, unlike DVTMS-based Karstedt catalyst (2 vinyl groups), the HVDS-Pt complex carries six vinyl groups per ligand molecule, enabling it to function simultaneously as both a hydrosilylation catalyst and a multi-functional cross-linking co-monomer within the curing silicone formulation. This dual functionality has been validated in a granted U.S. patent (US 6,432,137) for high-refractive-index intraocular lens (IOL) compositions, where the platinum-hexavinyldisiloxane complex serves as the specified polyaddition catalyst at catalytically effective amounts . This application scenario is indicated for medical device manufacturers seeking catalyst systems that reduce the number of formulation components while maintaining high curing selectivity — a procurement advantage in regulated medical-grade material supply chains.

High-Cross-Link-Density Silicone Elastomers and Resins Requiring Maximum Network Connectivity from a Single Monomer

With six polymerizable vinyl groups per molecule — 3-fold more than DVTMS (2 vinyl groups) and 2-fold more than V3D3 (3 vinyl groups) — hexavinyldisiloxane provides the highest per-molecule cross-linking node functionality among commercially available disiloxane monomers [1]. This enables the formation of densely cross-linked silicone networks without requiring high loading of supplementary cross-linkers. The flexible Si–O–Si backbone of HVDS imparts chain mobility that mitigates the embrittlement typically associated with high cross-link density, as demonstrated by the flexible yet highly cross-linked p-HVDSO films that pass tape-test adhesion and bending cycle evaluations . This scenario is indicated for formulators of silicone elastomers, resins, and coatings where maximizing cross-link density from a single, volatile (iCVD-compatible) monomer is the primary procurement criterion, and where lower-functionality alternatives would require higher molar incorporation or supplementary cross-linkers to achieve comparable network density.

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